

Application Notes and Protocols for BN82002 in Apoptosis Induction

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Compound of Interest

Compound Name: BN82002

Cat. No.: B1667338

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Introduction

BN82002 is a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C)[1][2]. These phosphatases are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs)[2][3]. By inhibiting CDC25, **BN82002** effectively blocks cell cycle progression, leading to cell cycle arrest and subsequent induction of apoptosis in cancer cells[4]. These application notes provide detailed information and protocols for utilizing **BN82002** to induce apoptosis in research settings.

Mechanism of Action

BN82002 exerts its pro-apoptotic effects primarily through the inhibition of CDC25 phosphatases. This inhibition prevents the dephosphorylation of key CDK residues (Tyrosine-15), maintaining them in an inactive state[2][4]. The sustained inactivation of CDKs leads to cell cycle arrest, predominantly at the G1/S and G2/M phases[2]. Prolonged cell cycle arrest is a potent trigger for the intrinsic apoptotic pathway. While the precise downstream signaling from **BN82002**-induced cell cycle arrest to apoptosis is not fully elucidated, it is known that CDC25A can suppress the pro-apoptotic Apoptosis Signal-regulating Kinase 1 (ASK1)[4]. Therefore, inhibition of CDC25A by **BN82002** may lead to the activation of ASK1 and subsequent apoptotic signaling cascades.

Data Presentation

In Vitro Inhibitory Activity of BN82002

Target	IC50 (μM)
CDC25A	2.4 ^[1]
CDC25B2	3.9 ^[1]
CDC25B3	6.3 ^[1]
CDC25C	5.4 ^[1]
CDC25C-cat	4.6 ^[1]

Antiproliferative Activity of BN82002 in Human Cancer Cell Lines

Cell Line	Cancer Type	Proliferation IC50 (μM)
MIA PaCa-2	Pancreatic Cancer	7.2 ^[1]
HT-29	Colon Cancer	32.6 ^[1]

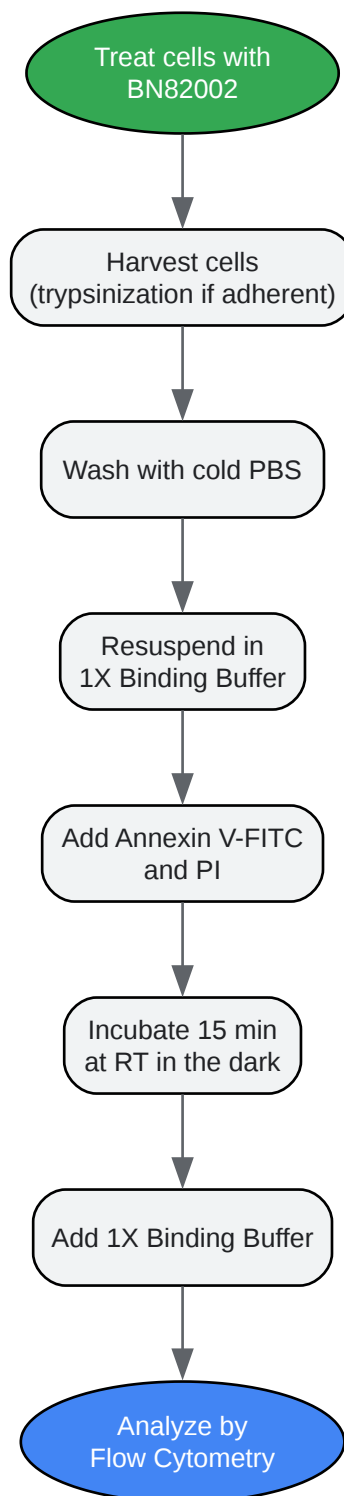
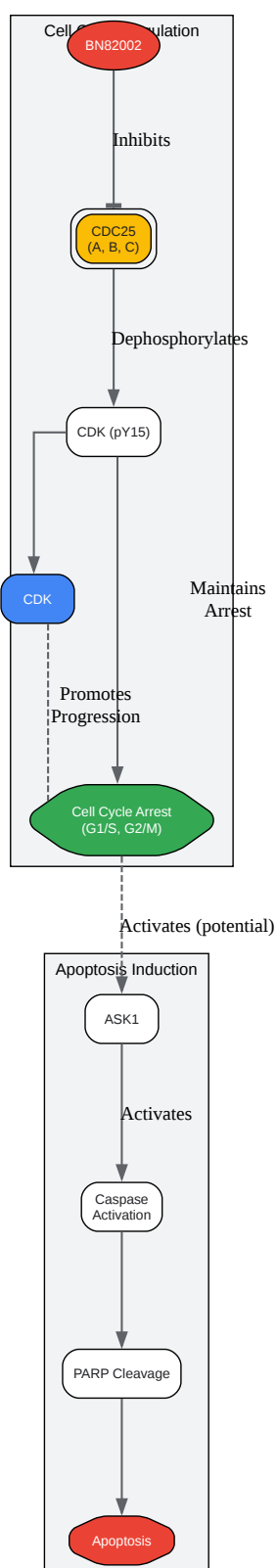
Recommended Treatment Conditions for Apoptosis Induction

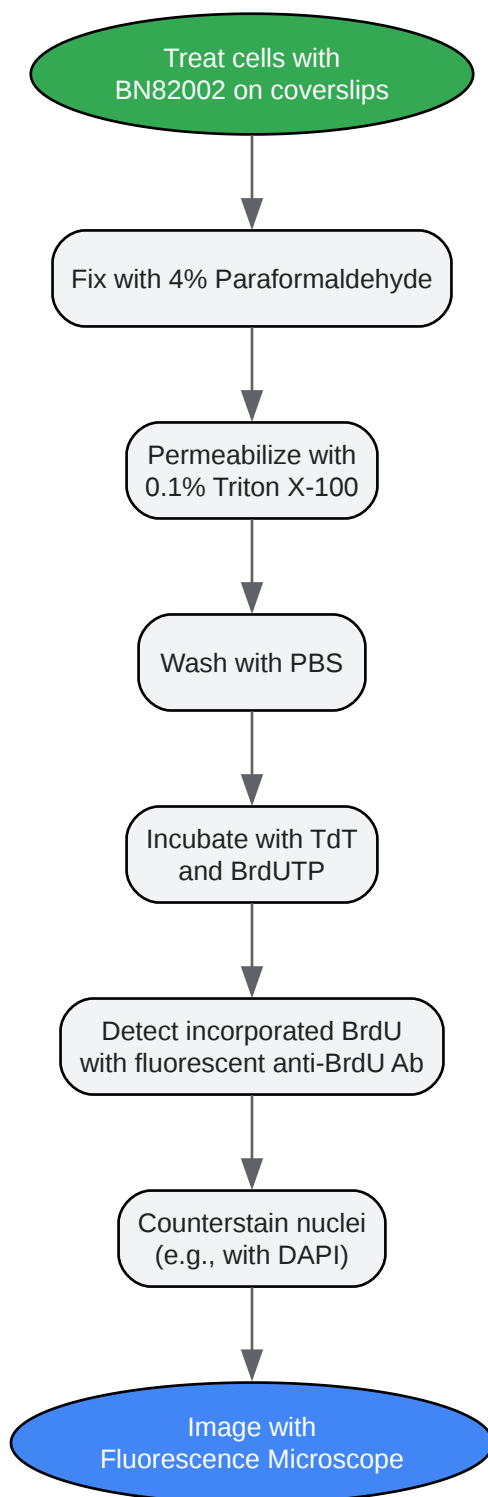
Cell Line	Concentration (μM)	Treatment Duration (hours)	Observed Effect	Reference
TNBC cells (BT549, MDA-MB-436, MDA-MB-468)	10	24	Induction of PARP cleavage	^[4]
U2OS	Not Specified	24	Cell cycle arrest	^[2]

Note: The optimal concentration and treatment duration for apoptosis induction may vary depending on the cell line and experimental conditions. It is highly recommended to perform a

dose-response and time-course experiment to determine the optimal conditions for your specific model. A concentration of 50 μ M has been shown to fully inhibit cell proliferation[1][5].

Mandatory Visualization





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